

Fenebrutinib clinical trial design relapsing multiple sclerosis

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Compound Focus: Fenebrutinib

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Clinical Trial Program Design

The **fenebrutinib** Phase III clinical development program for RMS consists of two pivotal, similarly-designed trials: **FENhance 1 (NCT04586010)** and **FENhance 2 (NCT04586023)** [1] [2]. The design of these studies is summarized in the table below.

Trial Feature	FENhance 1 & 2 (RMS) Design
Clinical Phase	Phase III [1]
Study Design	Multicenter, randomized, double-blind, double-dummy, parallel-group [1] [2]
Patient Population	Adult patients (18-55 years) with Relapsing Multiple Sclerosis (RMS). EDSS score \leq 5.5. Required relapse activity or presence of active brain lesions [3].
Sample Size	~1,497 patients across both studies [1] [2]
Randomization	1:1 to fenebrutinib or active comparator [1]

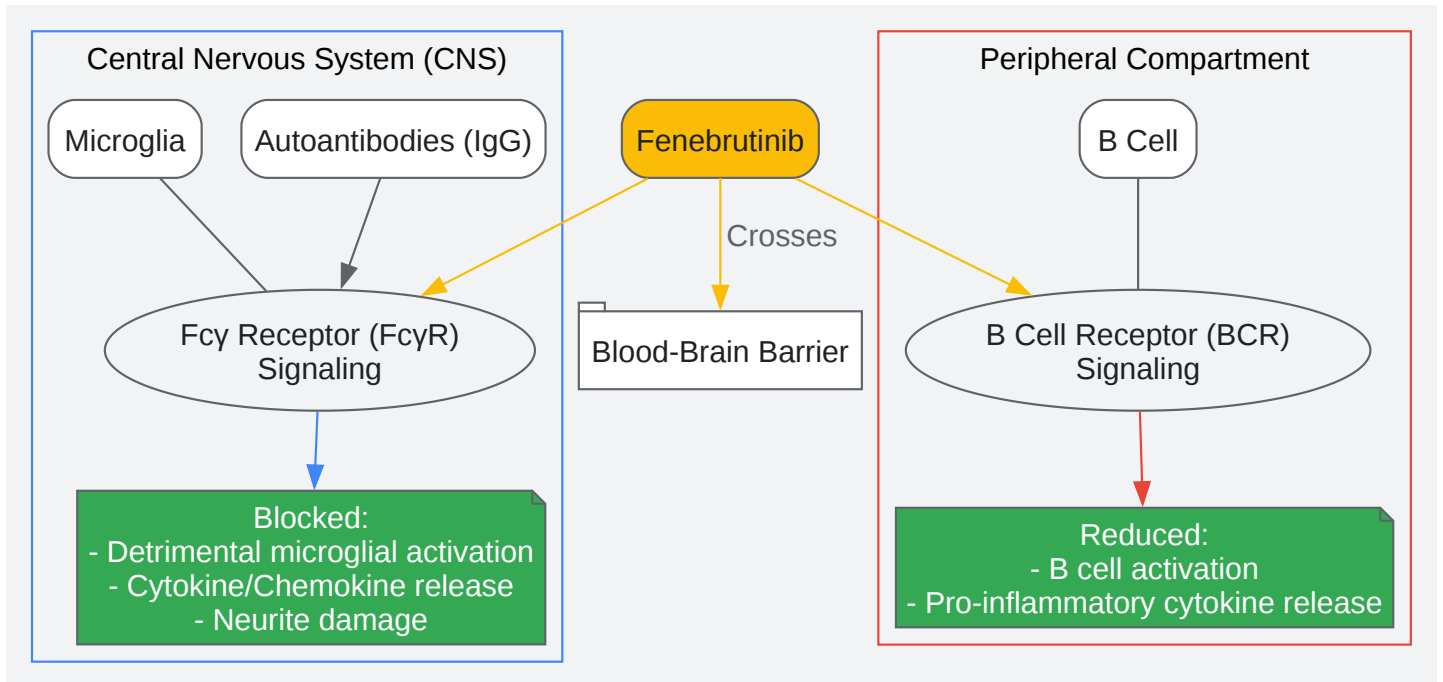
| **Intervention Groups** | - **Experimental:** Oral **fenebrutinib** twice a day + placebo matched to teriflunomide once a day [1] [3].

- **Active Comparator:** Oral teriflunomide once a day + placebo matched to **fenebrutinib** twice a day [1] [3]. || **Treatment Duration** | At least 96 weeks (double-blind period) [1] || **Primary Endpoint** | **Annualized Relapse Rate (ARR)** over the treatment period [1] [2] || **Key Secondary Endpoints** | Time to onset of:
 - Composite 24-week confirmed disability progression (cCDP24)
 - 12-week confirmed disability progression (CDP12)
 - 24-week confirmed disability progression (CDP24) [1] || **Follow-up/Extension** | Optional Open-Label Extension (OLE) where all patients receive **fenebrutinib** [1] [3] |

Mechanistic Rationale & Experimental Models

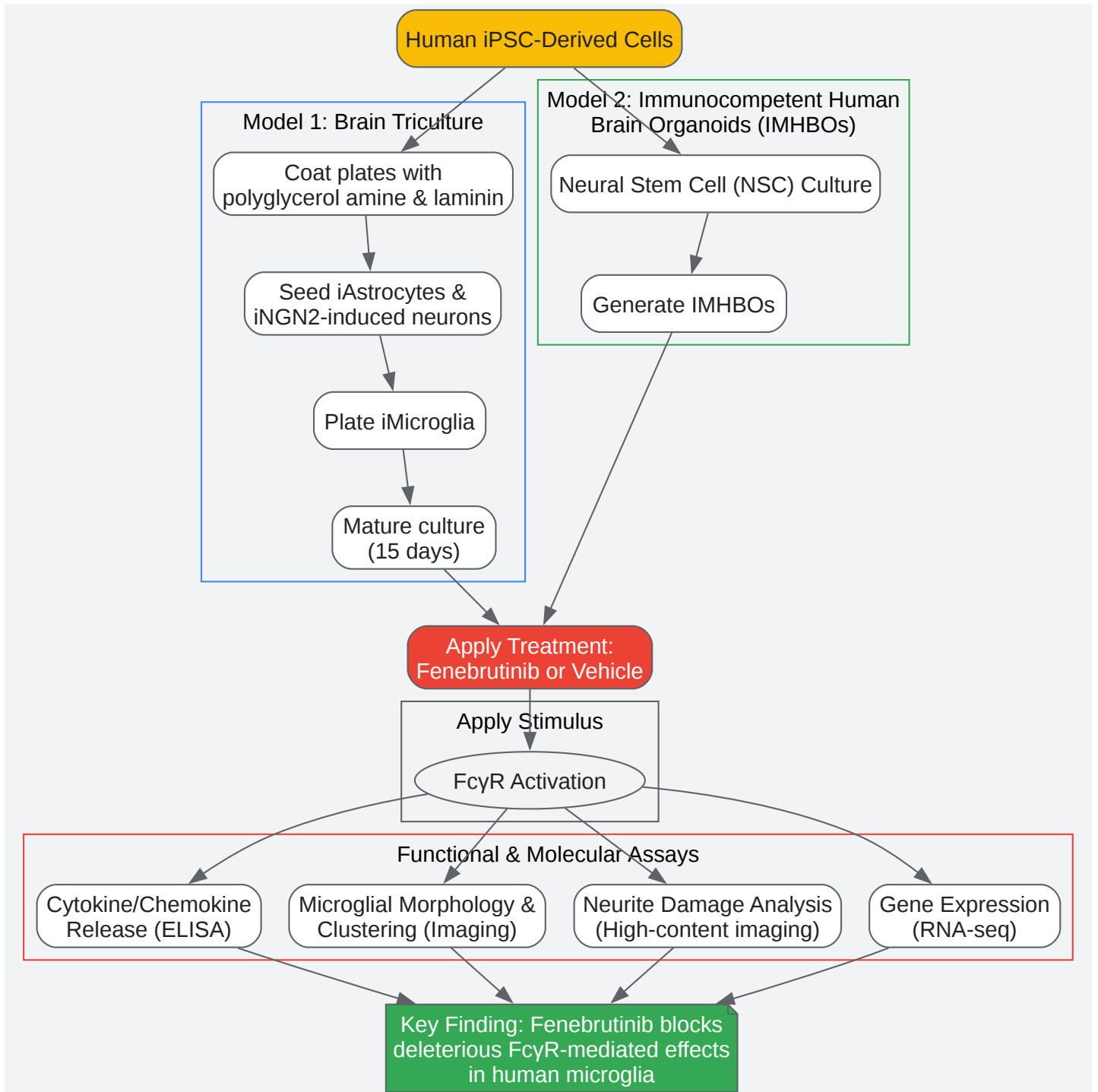
Fenebrutinib is an investigational oral, reversible, and non-covalent inhibitor of Bruton's tyrosine kinase (BTK) [1] [4]. Its design as a non-covalent inhibitor contributes to high potency and selectivity, and its pharmacokinetic profile allows it to cross the blood-brain barrier (BBB) [1] [4]. This dual ability to target peripheral inflammation and compartmentalized inflammation within the central nervous system (CNS) is a key differentiator.

The following diagram illustrates the dual mechanism of action of **fenebrutinib**, targeting both peripheral B cells and CNS-resident microglia.



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Recent preclinical studies have characterized the pharmacological effects of **fenebrutinib** in human microglia and complex human brain cell systems, including brain tricultures and immunocompetent human brain organoids (IMHBOs) [4]. The experimental workflow for these key mechanistic studies is outlined below.



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Efficacy and Safety Data Summary

The following table consolidates the key efficacy and safety findings from the **fenebrutinib** clinical trials in RMS and the related PPMS trial, which provides context for its effect on progression.

Parameter	FENhance 2 (RMS) Results	FENTrepid (PPMS) Results	Phase II FENopta OLE (RMS) Results
Primary Endpoint	Significantly reduced ARR vs. teriflunomide (at least 96 weeks) [1] [2]	Non-inferior to ocrelizumab in delaying cCDP12 (at least 120 weeks); numerical benefit as early as week 24 [1] [2]	N/A (Open-Label Extension)

| **Key Efficacy Metrics** | N/A (Full data pending) | N/A (Full data pending) | - **ARR**: 0.04 [5]

- **Relapse-free patients**: 96% at week 48 [5]
- **NEDA-3**: 89.6% [5] | | **MRI Outcomes** | N/A (Full data pending) | N/A (Full data pending) | - **T1 Gd+ lesion-free**: 99% [5]
- **New/enlarging T2 lesion rate**: 0.13-0.16 [5] | | **Disability Impact** | Key secondary endpoint (cCDP24, CDP12/24) [1] | Primary outcome met (delay in disability progression) [1] | **Mean EDSS change**: 0.0 from baseline to week 48 [5] | | **Safety Profile** | Liver safety consistent with previous studies; no new major concerns [1] [6] | Liver safety consistent with previous studies [1] | Favorable; one serious AE (UTI/nephrolithiasis); one ALT elevation that resolved after treatment stop [5] |

Conclusion and Development Status

The Phase III results for **fenebrutinib** demonstrate its potential to become a **first-in-class, high-efficacy oral treatment for both relapsing and primary progressive forms of MS** [1] [2]. Its unique, reversible, non-covalent BTK inhibition and demonstrated ability to penetrate the CNS address key unmet needs by targeting both acute relapses and chronic disability progression.

The second RMS trial, **FENhance 1**, is expected to read out in the first half of 2026. Following this, Roche plans to consolidate data from the entire program for submission to global regulatory authorities [1] [7] [6]. If approved, **fenebrutinib** could significantly reshape the MS treatment landscape.

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